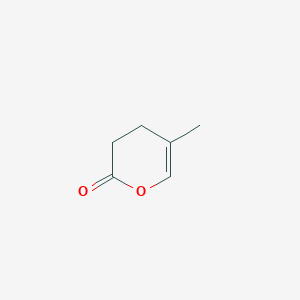
3-(Methylsulfanyl)-1,4,5-triphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfanyl)-1,4,5-triphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is an organic compound that belongs to the class of triazolium salts. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a methylsulfanyl group and three phenyl groups, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-1,4,5-triphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable aldehyde or ketone, followed by the introduction of the methylsulfanyl group. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylsulfanyl)-1,4,5-triphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Methylsulfanyl)-1,4,5-triphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other triazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 3-(Methylsulfanyl)-1,4,5-triphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with molecular targets such as enzymes and DNA. The triazole ring can form hydrogen bonds with nucleic acids, leading to the inhibition of DNA replication. Additionally, the compound can interact with enzymes involved in oxidative stress, thereby modulating cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative without the phenyl and methylsulfanyl groups.
Benzotriazole: Contains a fused benzene ring, offering different chemical properties.
Tetrazole: Features an additional nitrogen atom in the ring, leading to distinct reactivity.
Uniqueness
3-(Methylsulfanyl)-1,4,5-triphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is unique due to the presence of the methylsulfanyl group and three phenyl groups, which enhance its stability and reactivity. These structural features contribute to its diverse applications in various fields of research.
Eigenschaften
CAS-Nummer |
54211-57-3 |
|---|---|
Molekularformel |
C21H20ClN3S |
Molekulargewicht |
381.9 g/mol |
IUPAC-Name |
3-methylsulfanyl-1,4,5-triphenyl-1,5-dihydro-1,2,4-triazol-1-ium;chloride |
InChI |
InChI=1S/C21H19N3S.ClH/c1-25-21-22-24(19-15-9-4-10-16-19)20(17-11-5-2-6-12-17)23(21)18-13-7-3-8-14-18;/h2-16,20H,1H3;1H |
InChI-Schlüssel |
CZPARRVSJOKDGC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=N[NH+](C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


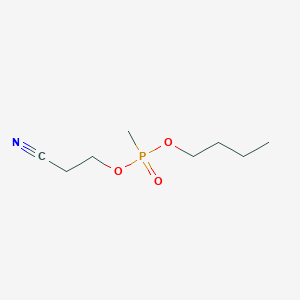
![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
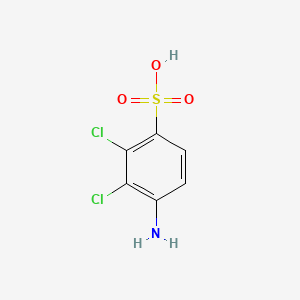
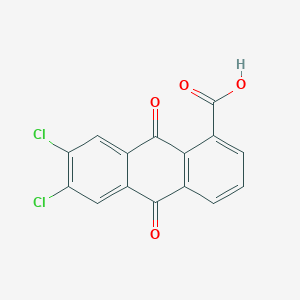
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
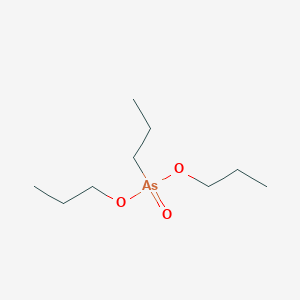
stannane](/img/structure/B14629820.png)


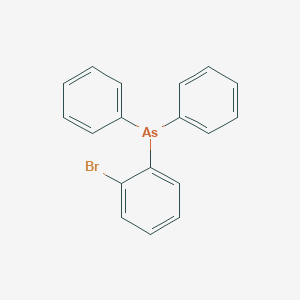
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)


